1-Cyclopropyl-1H-pyrazol-4-amine
Overview
Description
1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C6H9N3. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Cyclopropyl-1H-pyrazol-4-amine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to and are activated by collagens, which play a significant role in the development of fibrosis .
Mode of Action
This compound acts as a potent inhibitor of DDRs . It binds to these receptors, inhibiting their activity. This inhibition disrupts the signaling pathways that lead to the development and progression of fibrosis .
Biochemical Pathways
The inhibition of DDRs affects the downstream signaling pathways involved in the development of fibrosis. Collagens, as signaling molecules, play a crucial role in the development and feedback loop of fibrosis . By inhibiting DDRs, this compound disrupts these pathways, thereby mitigating the progression of fibrosis .
Pharmacokinetics
These properties suggest that the compound may have good bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DDRs and the disruption of collagen-mediated signaling pathways. This leads to a reduction in the progression of fibrosis . In animal models, the compound has shown promising anti-fibrotic effects, outperforming standard treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazol-4-amine can be synthesized through various methods. Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides in the presence of a base such as potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-4-amine has numerous applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar in structure but with a methyl group instead of a cyclopropyl group.
4-Amino-1-methylpyrazole: Another related compound with different substituents on the pyrazole ring.
Uniqueness: 1-Cyclopropyl-1H-pyrazol-4-amine is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-cyclopropylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWFVSXBMWVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679569 | |
Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240567-18-3 | |
Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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